Enhanced Lipophilicity and Conformational Flexibility
Allyl 5-(bromomethyl)isoxazole-3-carboxylate exhibits a computed XLogP3-AA of 1.8, which is 0.7 log units higher than that of its methyl ester analog (XLogP3-AA = 1.1) [1][2]. Additionally, the allyl ester derivative possesses 5 rotatable bonds compared to only 3 in the methyl ester, indicating significantly greater conformational flexibility [1][2].
Comparator (Methyl): XLogP3-AA 1.1, Rotatable bonds 3
ΔXLogP3-AA +0.7, ΔRotatable bonds +2
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; Rotatable bonds = 5 |
| Comparator Or Baseline | Methyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 95312-27-9): XLogP3-AA = 1.1; Rotatable bonds = 3 |
| Quantified Difference | ΔXLogP3-AA = +0.7; ΔRotatable bonds = +2 |
| Conditions | Computed physicochemical properties from PubChem database (PubChem release 2021.05.07 for target; 2025.04.14 for comparator) |
Why This Matters
Increased lipophilicity can improve membrane permeability in biological assays, while greater conformational flexibility may enhance binding interactions with biological targets or influence solubility in organic synthesis.
- [1] PubChem. Allyl 5-(bromomethyl)isoxazole-3-carboxylate. PubChem CID 57353928. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Allyl-5-_bromomethyl_isoxazole-3-carboxylate (Accessed: April 2026). View Source
- [2] PubChem. Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate. PubChem CID 13371027. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13371027 (Accessed: April 2026). View Source
